molecular formula C11H21ClN2O2 B1440752 N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride CAS No. 1220019-80-6

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1440752
CAS RN: 1220019-80-6
M. Wt: 248.75 g/mol
InChI Key: YJSUVTGPRKOPAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a tetrahydrofuran-2-ylmethyl group and a carboxamide group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 147.66°C and a predicted boiling point of approximately 419.7°C at 760 mmHg. The predicted density is approximately 1.1 g/cm3, and the predicted refractive index is n20D 1.49 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular weight and formula of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride make it suitable for proteomics research, where it can be used as a specialty product .

Drug Design and Synthesis

Piperidine derivatives, including this compound, are crucial in the pharmaceutical industry for drug construction. They are involved in the synthesis of more than twenty classes of pharmaceuticals and serve as key building blocks due to their structural versatility .

Biological Activity Studies

The piperidine moiety is a common feature in compounds exhibiting significant biological activity. Researchers can use this compound to study various biological and pharmacological activities, potentially leading to the discovery of new drugs .

Chemical Synthesis Methods

Recent advances in chemical synthesis techniques often involve piperidine derivatives. This compound can be used to explore intra- and intermolecular reactions, leading to the formation of various piperidine derivatives, which are valuable in synthetic organic chemistry .

Pharmacological Applications

Due to its piperidine structure, this compound can be investigated for its pharmacological applications. Piperidine derivatives are present in alkaloids and numerous pharmaceuticals, indicating a broad range of potential therapeutic uses .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSUVTGPRKOPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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